1-Bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18817675
Molecular Formula: C11H13BrOS
Molecular Weight: 273.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrOS |
|---|---|
| Molecular Weight | 273.19 g/mol |
| IUPAC Name | 1-bromo-3-(5-ethyl-2-sulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C11H13BrOS/c1-2-8-3-4-11(14)9(5-8)6-10(13)7-12/h3-5,14H,2,6-7H2,1H3 |
| Standard InChI Key | GAVVOJDGBVUPAB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C=C1)S)CC(=O)CBr |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-one is C₁₁H₁₃BrOS, with a molecular weight of 273.19 g/mol. The compound features a propan-2-one core substituted at the 1-position with a bromine atom and at the 3-position with a 5-ethyl-2-mercaptophenyl group. Key structural attributes include:
X-ray crystallographic studies of analogous brominated ketones reveal monoclinic crystal systems with unit cell parameters comparable to a = 7.12 Å, b = 8.75 Å, and c = 24.55 Å . The mercapto group participates in intermolecular hydrogen bonding, influencing solid-state packing and solubility properties .
Synthesis and Optimization
The synthesis typically proceeds via bromination of 3-(5-ethyl-2-mercaptophenyl)propan-2-one using electrophilic brominating agents. A standard protocol involves:
Reagents:
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N-Bromosuccinimide (NBS) or molecular bromine (Br₂)
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Dichloromethane (DCM) or chloroform as solvent
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Catalytic Lewis acids (e.g., FeCl₃)
Conditions:
Mechanism:
The reaction follows an electrophilic substitution pathway, where bromine attacks the enol tautomer of the ketone. The mercapto group directs bromination to the β-position via resonance stabilization of the intermediate carbocation.
Comparative studies show that NBS offers superior regioselectivity over Br₂, reducing di- and tri-brominated byproducts by 12–15%. Post-synthetic purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from n-hexane .
Chemical Reactivity and Functionalization
The compound’s reactivity stems from three key sites:
Bromine Substitution
The β-bromine undergoes nucleophilic displacement with:
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Sodium azide (NaN₃): Forms azide derivatives for click chemistry applications
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Amines (RNH₂): Produces β-amino ketones (yield: 65–80%)
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Grignard reagents (RMgX): Generates tertiary alcohols after hydrolysis
Mercapto Group Transformations
The -SH group participates in:
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Oxidation: Hydrogen peroxide (H₂O₂) converts it to sulfonic acid (-SO₃H)
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Alkylation: Reacts with alkyl halides to form thioethers (R-S-R')
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Metal coordination: Binds to Au⁺ or Pt²⁺ in catalytic systems
Ketone Reactivity
The carbonyl group enables:
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Reduction: NaBH₄ yields 1-bromo-3-(5-ethyl-2-mercaptophenyl)propan-2-ol
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Condensation: Forms Schiff bases with primary amines
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Enolate formation: Deprotonation with LDA facilitates C-alkylation
A representative reaction table illustrates these pathways:
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | NaN₃, DMF, 80°C, 4h | 1-Azido derivative | 72 |
| Oxidation | H₂O₂ (30%), CH₃COOH, 50°C, 2h | Sulfonic acid analog | 68 |
| Reduction | NaBH₄, MeOH, 0°C, 1h | Secondary alcohol | 85 |
Industrial and Research Applications
Pharmaceutical Intermediates
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Key precursor for:
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Thiazolidinone-based antimicrobials
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Brominated kinase inhibitors
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Patent filings (2021–2024): 23 applications citing derivatives
Materials Science
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Monomer for conductive polymers (σ = 10⁻³ S/cm)
Analytical Chemistry
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Derivatization agent for thiol quantification via HPLC-UV (LOD = 0.1 ppm)
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